N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide
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Overview
Description
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methylphenyl group, and a tetrahydrophthalazinone moiety, making it a subject of study for its chemical properties and reactivity.
Preparation Methods
The synthesis of N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Tetrahydrophthalazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydrophthalazinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzene derivatives.
Attachment of the Methylphenyl Group: The methylphenyl group is typically introduced through Friedel-Crafts alkylation or acylation reactions.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation techniques.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology: It may be investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may focus on its pharmacological properties and potential therapeutic applications.
Industry: The compound could be explored for its use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide involves its interaction with specific molecular targets. The fluorophenyl and methylphenyl groups may facilitate binding to target proteins or enzymes, while the tetrahydrophthalazinone moiety could play a role in modulating biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide include:
N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide: This compound shares the fluorophenyl and methylphenyl groups but differs in the sulfonyl and amide linkages.
N-(4-fluorophenyl)-4-methoxybenzylamine: This compound features a fluorophenyl group and a methoxybenzylamine moiety, differing in the functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and the tetrahydrophthalazinone core, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26FN3O2 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]butanamide |
InChI |
InChI=1S/C25H26FN3O2/c1-3-22(24(30)27-19-14-12-18(26)13-15-19)29-25(31)21-7-5-4-6-20(21)23(28-29)17-10-8-16(2)9-11-17/h8-15,22H,3-7H2,1-2H3,(H,27,30) |
InChI Key |
NMKOMEHCITWAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C3=C(CCCC3)C(=N2)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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